1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16546839
InChI: InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3/b7-5+
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

CAS No.:

Cat. No.: VC16546839

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 2-methoxy-5-[(E)-2-nitroprop-1-enyl]phenol
Standard InChI InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3/b7-5+
Standard InChI Key OPXFTPHZEPWGLN-FNORWQNLSA-N
Isomeric SMILES C/C(=C\C1=CC(=C(C=C1)OC)O)/[N+](=O)[O-]
Canonical SMILES CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene, systematically named 2-methoxy-5-(2-nitroprop-1-en-1-yl)phenol, belongs to the nitroalkene class. Its structure features:

  • A phenolic ring with hydroxyl (-OH) and methoxy (-OCH3_3) groups at positions 3 and 4, respectively.

  • A nitropropene moiety (-CH2_2-NO2_2) at position 1, contributing to its electrophilic character .

The planar arrangement of the nitro group and conjugated double bond facilitates resonance stabilization, enhancing reactivity in nucleophilic addition reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_{4}
Molecular Weight209.20 g/mol
Density1.264 g/cm³
Boiling Point383.3°C (predicted)
Melting Point79–81°C
LogP (Partition Coeff.)2.56

Synthesis and Purification Strategies

Henry (Nitro Aldol) Reaction

The synthesis typically involves condensing 4-methoxybenzaldehyde with nitroethane under basic conditions. A catalytic amount of a base (e.g., ethylamine) initiates the reaction, which proceeds via enolate formation and subsequent dehydration3:

4-Methoxybenzaldehyde+NitroethaneBase1-(4-Methoxyphenyl)-2-nitropropene+H2O\text{4-Methoxybenzaldehyde} + \text{Nitroethane} \xrightarrow{\text{Base}} \text{1-(4-Methoxyphenyl)-2-nitropropene} + \text{H}_2\text{O}

Key Steps3:

  • Reaction Setup: Combine 13.625 mL nitroethane with 0.98 mL ethylamine at room temperature.

  • Reaction Time: 14 days in darkness yields yellow crystalline product.

  • Purification: Recrystallization from boiling methanol produces needle-like crystals (45–46.5°C melting point, 10.68 g yield).

Physicochemical and Thermal Properties

The compound’s density (1.264 g/cm³) and boiling point (383.3°C) reflect its aromatic and polar nitro group contributions . The melting point (79–81°C) indicates moderate thermal stability, suitable for storage at ambient conditions .

Solubility and Reactivity

  • Solubility: Limited aqueous solubility due to hydrophobic aryl and nitro groups; soluble in polar organic solvents (e.g., methanol, DMSO).

  • Electrophilicity: The nitropropene moiety acts as an electrophile, reacting with thiols and amines in biological systems.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

The nitro group’s reduction potential generates reactive intermediates (e.g., nitro radicals) that disrupt microbial cell membranes or DNA. Preliminary studies suggest efficacy against Gram-positive bacteria, though quantitative data remain unpublished.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions on the aromatic ring.

  • IR Spectroscopy: Peaks at 1520 cm1^{-1} (C=C) and 1350 cm1^{-1} (NO2_2) validate structural features.

  • Mass Spectrometry: Molecular ion peak at m/z 209.069 aligns with the exact mass .

Applications in Scientific Research

Organic Synthesis

As a nitroalkene, the compound serves as a precursor for:

  • Heterocyclic Compounds: Cycloaddition reactions to form pyrroles or indoles.

  • Reductive Amination: Conversion to amines for pharmaceutical intermediates .

Medicinal Chemistry

Explored for:

  • Anticancer Agents: Nitro compounds’ pro-drug potential under hypoxic tumor conditions.

  • Neuroprotective Scaffolds: Modulation of oxidative stress pathways.

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